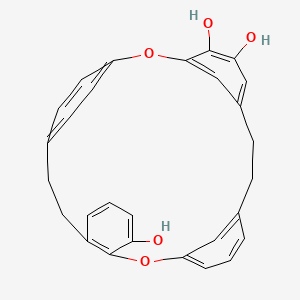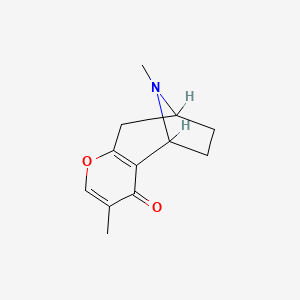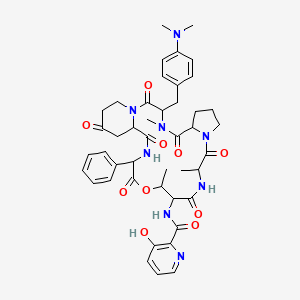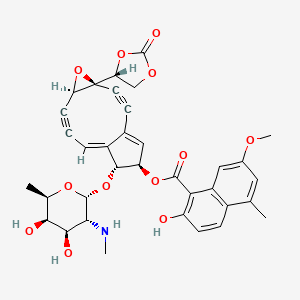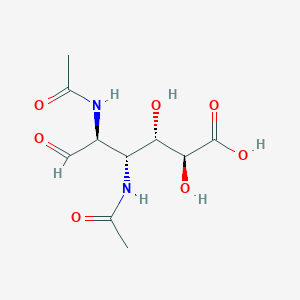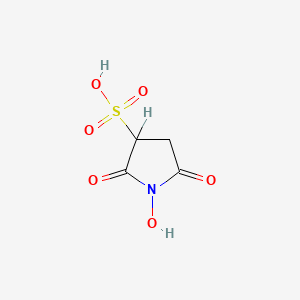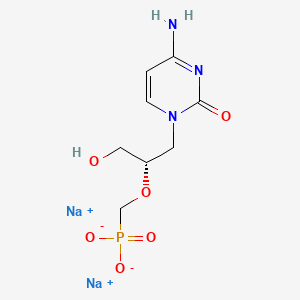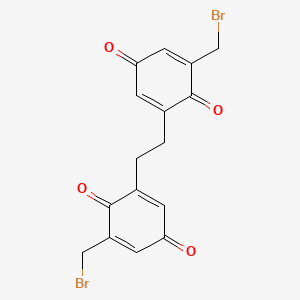![molecular formula C22H30O6 B1204029 [(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate is a natural product found in Euphorbia triangularis, Euphorbia fischeriana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A study by Schwenter and Vogel (2000) presents an approach to the asymmetric synthesis of long-chain polyols, which are derivatives of the specified compound. Their work involves the Sharpless asymmetric dihydroxylation and explores various combinations of reductions and reactions to obtain diastereomeric pentadeca octols and analogues with high selectivity (Schwenter & Vogel, 2000).
Enantiocontrolled Synthesis
Gupta, Harland, and Stoodley (1984) describe an enantiocontrolled synthesis process related to the compound, focusing on forming the tetracyclic carbon skeleton via a Diels-Alder strategy. This work highlights the regioselective and stereoselective aspects in the synthesis of complex organic compounds (Gupta, Harland, & Stoodley, 1984).
Enzyme-Catalyzed Stereoselective Synthesis
Gümüş and Tanyeli (2010) conducted research on enzymatic resolution to produce enantiomerically enriched compounds, leading to the synthesis of novel carbasugar derivatives. This study showcases the application of enzymes in the stereoselective synthesis of complex molecules (Gümüş & Tanyeli, 2010).
Stereochemistry in Hydroxylation Reactions
Ianelli et al. (1995) explored the stereochemistry of hydroxylation reactions on polycyclic pyrans, which are structurally related to the compound . Their study provides insights into the configurations and stereoselective reactions in complex organic synthesis (Ianelli et al., 1995).
Oxetane Formation and Cyclization
Mosimann and Vogel (2000) investigated the formation of oxetane and cyclization reactions in compounds structurally related to the specified chemical. This research contributes to the understanding of complex reaction mechanisms in organic chemistry (Mosimann & Vogel, 2000).
Cyclization and Rearrangements in Diterpenoids
Ungur et al. (1988) studied the cyclization and rearrangements in diterpenoids, which are closely related to the compound . Their work delves into the structural transformations during dehydration reactions, contributing to the field of terpenoid chemistry (Ungur et al., 1988).
Eigenschaften
Molekularformel |
C22H30O6 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12?,15-,16?,17?,20+,21?,22?/m0/s1 |
InChI-Schlüssel |
BOJKFRKNLSCGHY-UMJKPZNRSA-N |
Isomerische SMILES |
CC1CC2(C(C2(C)C)[C@H]3C1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |
SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Kanonische SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Synonyme |
12-deoxyphorbol 13-acetate prostratin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
